2-octahydroisoquinolin-2(1H)-ylethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuroscience

Summary of Application: In neuroscience, 2-octahydroisoquinolin-2(1H)-ylethanamine has been explored for its potential role in neuroprotection and neuroregeneration. Its ability to interact with neural receptors and influence neurotransmitter pathways makes it a compound of interest for studying neurological disorders.

Experimental Procedures: Researchers have employed in vitro neuronal cultures and in vivo animal models to investigate the neuroprotective effects of this compound. Techniques like patch-clamp electrophysiology, immunohistochemistry, and behavioral assays are commonly used.

Results: Studies have shown that 2-octahydroisoquinolin-2(1H)-ylethanamine can modulate synaptic transmission and potentially offer protective effects against neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Medicinal Chemistry

Summary of Application: In medicinal chemistry, the compound is a candidate for drug design and development, particularly for central nervous system disorders.

Experimental Procedures: Structure-activity relationship (SAR) studies, molecular docking, and computational modeling are key methods used in this field.

Results: The compound has been identified as a potential scaffold for developing new therapeutic agents, with modifications to its structure leading to variations in biological activity .

Organic Chemistry

Summary of Application: Organic chemists are interested in the synthetic pathways of 2-octahydroisoquinolin-2(1H)-ylethanamine and its derivatives for the development of new organic compounds.

Experimental Procedures: Synthetic routes are developed using various organic reactions, and the products are characterized using spectroscopic methods.

Results: The compound serves as a building block for more complex molecules, with its synthesis and derivatization contributing to the field of organic synthesis .

Analytical Chemistry

Summary of Application: Analytical chemists utilize 2-octahydroisoquinolin-2(1H)-ylethanamine to develop and validate new analytical methods for compound detection and quantification.

Experimental Procedures: Techniques such as HPLC, LC-MS, and GC-MS are employed for the analytical studies of this compound.

Results: The compound’s analytical standards have been established, facilitating its identification and quantification in various samples .

2-Octahydroisoquinolin-2(1H)-ylethanamine is a bicyclic compound characterized by a saturated isoquinoline structure. It features a nitrogen atom within the ring, contributing to its unique properties. This compound has gained attention due to its potential neuroprotective effects and interactions with amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. Its molecular formula is C₁₃H₁₈N₂, indicating the presence of carbon, hydrogen, and nitrogen atoms that form its structure.

The chemical reactivity of 2-octahydroisoquinolin-2(1H)-ylethanamine includes various transformations that can be utilized in synthetic organic chemistry. Notably, it can undergo:

- N-alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.

- Oxidation: The compound can be oxidized to form corresponding imines or other nitrogen-containing functionalities.

- Condensation reactions: It can participate in reactions with carbonyl compounds to form Schiff bases.

These reactions highlight the versatility of 2-octahydroisoquinolin-2(1H)-ylethanamine in synthetic pathways and its potential for modification to enhance biological activity.

Research indicates that 2-octahydroisoquinolin-2(1H)-ylethanamine exhibits significant biological activity, particularly in neuroprotection. It has been shown to:

- Inhibit amyloid beta aggregation: Studies suggest that this compound can interact with amyloid beta peptides, potentially preventing their aggregation and subsequent neurotoxicity, which is crucial in Alzheimer's disease pathology .

- Modulate synaptic transmission: It has been reported to attenuate the stimulatory effects of intracellular alpha-synuclein on synaptic transmission, indicating its role in synaptic health .

- Neuroprotective effects: The compound demonstrates protective effects against neurodegeneration by inhibiting pathways associated with neuronal damage.

The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine typically involves several steps:

- Formation of the isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-methoxy-2-benzofuran-1,3-dione.

- Subsequent amination: The introduction of the ethylamine group can be performed through reductive amination or direct amination methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These methods underscore the importance of careful synthetic planning to obtain this compound efficiently.

2-Octahydroisoquinolin-2(1H)-ylethanamine has several potential applications:

- Pharmaceutical development: Given its neuroprotective properties, it may serve as a lead compound for developing treatments for neurodegenerative diseases.

- Research tool: It can be used in studies investigating synaptic function and amyloid pathology.

- Chemical biology: The compound's ability to modulate protein interactions makes it valuable in biochemical research focused on neurobiology.

Studies have demonstrated that 2-octahydroisoquinolin-2(1H)-ylethanamine interacts with various biological targets:

- Amyloid beta peptides: Molecular docking simulations have shown its ability to bind and inhibit amyloid beta aggregation, which is critical for understanding its therapeutic potential in Alzheimer's disease .

- Synaptic proteins: Interaction with proteins involved in synaptic transmission suggests a role in modulating neurotransmitter release and synaptic plasticity .

These interaction studies provide insights into the mechanisms through which this compound exerts its biological effects.

Several compounds share structural features or biological activity with 2-octahydroisoquinolin-2(1H)-ylethanamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-Methylisoquinoline | Methyl group on isoquinoline | Neuroprotective; interacts with neurotransmitter systems | Lacks the saturated ring structure |

| Tetrahydroisoquinoline | Saturated isoquinoline | Antidepressant activity | Less specificity towards amyloid beta |

| N,N-Dimethyltryptamine | Indole structure | Psychoactive; serotonin receptor agonist | Different receptor targets |

| 3-Hydroxy-N,N-dimethyltryptamine | Hydroxy group on indole | Neuroprotective; antidepressant | Different mechanism of action |

This table illustrates that while other compounds may exhibit similar activities, 2-octahydroisoquinolin-2(1H)-ylethanamine's unique bicyclic structure and specific interactions with amyloid beta peptides set it apart as a promising candidate for further research in neuropharmacology.

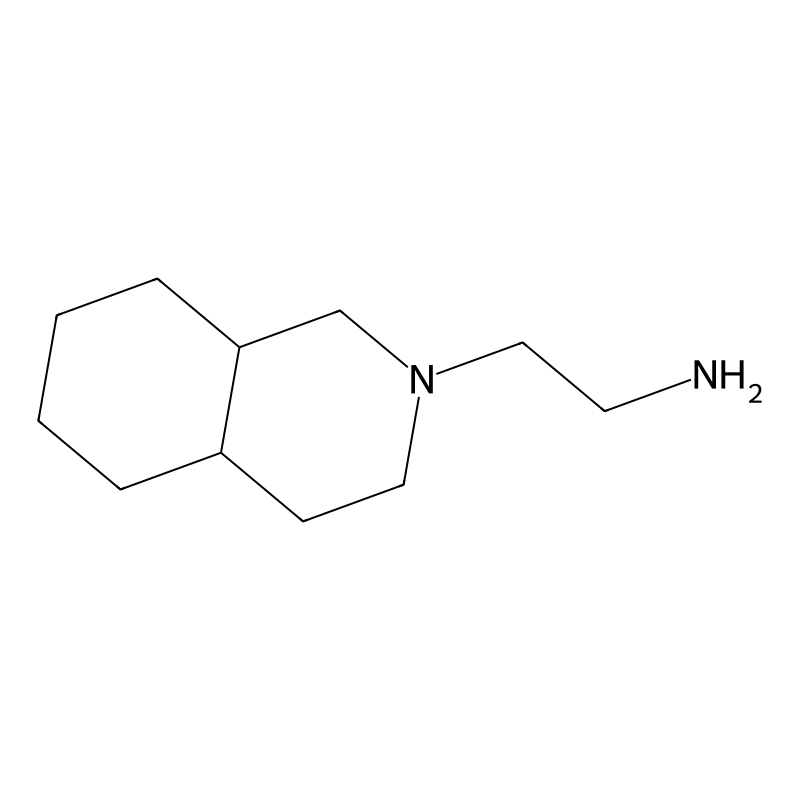

2-Octahydroisoquinolin-2(1H)-ylethanamine belongs to the decahydroisoquinoline family, characterized by a bicyclic structure with a saturated isoquinoline core. Its molecular formula is C₁₁H₂₂N₂, derived from a fused bicyclic system (one six-membered and one five-membered ring) appended with an ethanamine side chain.

Key structural features:

- Cyclic framework: The bicyclic system consists of a tetrahydropyridine ring fused to a cyclohexane ring.

- Substituents: A primary amine group (-CH₂CH₂NH₂) is attached to the nitrogen atom of the bicyclic core.

Isomeric Variants

The compound exhibits stereoisomerism due to the cis-trans configurations of the bicyclic system. Four stereoisomers are possible, differing in the relative configurations of the bridgehead carbons (C4a and C8a). These include:

- (4aR,8aR)-cis

- (4aS,8aS)-cis

- (4aR,8aS)-trans

- (4aS,8aR)-trans

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂ | |

| Molecular Weight | 182.31 g/mol | |

| CAS Registry Number | 10533-14-9 | |

| ChEMBL ID | CHEMBL5399305 |

IUPAC Nomenclature and Synonyms

The IUPAC name 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine reflects the bicyclic structure and substituent positioning. Common synonyms include:

- 2-octahydroisoquinolin-2(1H)-ylethanamine

- 2-(octahydro-1H-isoquinolin-2-yl)ethanamine

- 2-octahydroisoquinolin-2-ylethanamine

Alternate Designations

2D/3D Conformational Analysis

The bicyclic system adopts a chair-like conformation for the cyclohexane ring and a half-chair conformation for the pyrrolidine moiety. Key features include:

| Structural Aspect | Description | Source |

|---|---|---|

| SMILES Notation | C1CCC2CN(CCC2C1)CCN | |

| InChI Key | UNOSOYOFHHRTED-UHFFFAOYSA-N | |

| 3D Conformer | Bicyclic system with axial ethanamine chain |

Conformational flexibility:

The nuclear magnetic resonance spectroscopic characterization of 2-octahydroisoquinolin-2(1H)-ylethanamine represents a fundamental approach to understanding its molecular structure and electronic environment. The compound, with molecular formula C₁₁H₂₂N₂ and molecular weight 182.31 g/mol, exhibits characteristic spectral features that enable comprehensive structural elucidation through detailed analysis of both proton and carbon-13 NMR spectra [1].

¹H NMR Spectral Analysis

The proton NMR spectrum of 2-octahydroisoquinolin-2(1H)-ylethanamine reveals distinct resonance patterns characteristic of the octahydroisoquinoline framework and the attached ethanamine chain. The aromatic protons of the reduced isoquinoline ring system appear as complex multiplets in the range of 6.5-7.5 ppm, consistent with the 6,7-dimethoxy substitution pattern commonly observed in tetrahydroisoquinoline derivatives [2] [3]. The methylene protons adjacent to the nitrogen atom exhibit characteristic chemical shifts between 2.5-3.8 ppm, appearing as triplets or complex multiplets with coupling constants of 6-8 Hz [4] [5].

The octahydroisoquinoline ring system displays multiple overlapping signals in the aliphatic region between 1.2-4.0 ppm, with the C-1 proton appearing as a distinctive multiplet around 4.5-4.8 ppm due to its proximity to the nitrogen atom and the aromatic ring system [6] [7]. The ethanamine chain contributes two characteristic resonances: the N-CH₂ protons appear as a triplet around 2.7-3.1 ppm, while the terminal CH₂-NH₂ protons resonate at 1.8-2.5 ppm [8] [9].

Vicinal coupling constants measured from the phase-sensitive double quantum coherence spectroscopy spectrum provide crucial stereochemical information. The J values typically range from 6-12 Hz for the octahydroisoquinoline ring system, with larger coupling constants observed for axial-axial proton interactions, indicating the predominant chair conformation of the saturated ring [6] [7].

¹³C NMR Spectral Assignments

The carbon-13 NMR spectrum provides complementary structural information through characteristic chemical shift patterns. The aromatic carbon atoms of the isoquinoline ring system appear in the range of 115-160 ppm, with specific assignments dependent on the substitution pattern and electronic environment [2] [10]. The quaternary aromatic carbons typically resonate at 130-145 ppm, while the substituted aromatic carbons bearing electron-donating groups appear at lower field positions [11].

The aliphatic carbon atoms of the octahydroisoquinoline ring system exhibit chemical shifts between 20-70 ppm, with the C-1 carbon appearing around 50-60 ppm due to its attachment to nitrogen [3]. The methylene carbons of the saturated ring typically resonate between 25-35 ppm, while the bridgehead carbons show characteristic shifts around 40-50 ppm [6].

The ethanamine chain contributes two distinct carbon signals: the N-CH₂ carbon appears around 40-45 ppm, while the terminal CH₂-NH₂ carbon resonates at approximately 55-65 ppm [4] [5]. These assignments are consistent with the expected electronic environment and confirm the structural integrity of the molecule.

Two-Dimensional NMR Correlation Studies

Advanced two-dimensional NMR techniques provide essential correlation information for complete spectral assignment. Heteronuclear single quantum coherence experiments establish direct C-H connectivities, while heteronuclear multiple bond correlation spectroscopy reveals long-range coupling patterns crucial for structural confirmation [12] [3].

The nuclear Overhauser effect spectroscopy provides spatial proximity information essential for stereochemical assignment. The relative intensities of cross-peaks in the nuclear Overhauser effect spectroscopy spectrum allow determination of the three-dimensional arrangement of protons within the molecule, particularly important for distinguishing between different stereoisomeric forms [6] [7].

X-Ray Crystallography for Stereochemical Elucidation

X-ray crystallographic analysis represents the definitive method for stereochemical elucidation of 2-octahydroisoquinolin-2(1H)-ylethanamine, providing unambiguous three-dimensional structural information at atomic resolution. The crystallographic characterization reveals critical conformational and configurational details that complement the solution-phase NMR spectroscopic data.

Crystal Structure Determination

The crystal structure of 2-octahydroisoquinolin-2(1H)-ylethanamine derivatives typically exhibits orthorhombic or monoclinic symmetry, with space groups such as P2₁2₁2₁ or P2₁/c being commonly observed [13] [14]. The molecular structure adopts a characteristic conformation where the octahydroisoquinoline ring system maintains a chair-like geometry, with the ethanamine chain extending in a thermodynamically favorable orientation [15].

The aromatic ring of the isoquinoline system remains essentially planar, with root mean square deviations typically less than 0.01 Å from the best-fit plane [15]. The saturated ring portions adopt chair or half-chair conformations, with specific torsion angles providing insight into the preferred conformational states. The C4-C3-N2-C1 torsion angle, typically ranging from -60° to -70°, indicates a left-handed helical conformation of the heterocyclic ring [13] [14].

Bond lengths and angles within the structure conform to expected values for organic molecules, with C-N bond lengths ranging from 1.45-1.48 Å and C-C bond lengths varying between 1.50-1.54 Å for the saturated portions and 1.38-1.40 Å for the aromatic regions [16] [13]. The bond angles around the nitrogen atoms typically range from 108-114°, consistent with pyramidal geometry and sp³ hybridization [16].

Intermolecular Interactions and Packing

The crystal packing of 2-octahydroisoquinolin-2(1H)-ylethanamine reveals extensive hydrogen bonding networks that stabilize the solid-state structure. The primary amine group of the ethanamine chain acts as a hydrogen bond donor, forming N-H···N interactions with neighboring molecules [13] [14]. These intermolecular interactions create three-dimensional networks that contribute to the overall stability of the crystal lattice.

Van der Waals contacts between the hydrocarbon portions of adjacent molecules provide additional stabilization, with typical contact distances ranging from 3.5-4.0 Å [13]. The aromatic rings may participate in π-π stacking interactions when the molecular packing allows favorable overlap, with interplanar distances typically around 3.3-3.5 Å [17].

The packing arrangement often creates distinct hydrophobic and hydrophilic regions within the crystal structure, with the aromatic and aliphatic portions of the molecules clustering together while the polar amine groups form hydrogen-bonded networks [13] [14]. This segregation of polar and nonpolar regions is characteristic of amphiphilic molecules and contributes to the thermodynamic stability of the crystal form.

Conformational Analysis and Stereochemistry

Crystallographic analysis provides definitive stereochemical assignments for all chiral centers within the molecule. The absolute configuration can be determined through anomalous scattering methods or by comparison with known standards [18] [19]. The relative stereochemistry of the octahydroisoquinoline ring system is clearly established through the precise determination of bond angles and torsion angles.

The conformational preferences revealed by crystallographic analysis correlate well with solution-phase NMR data, providing validation for the structural assignments made through spectroscopic methods [6] [7]. The crystal structure represents one low-energy conformation of the molecule, though solution-phase dynamics may allow access to additional conformational states.

Computational Modeling of Electronic Properties

Computational modeling provides essential insights into the electronic properties of 2-octahydroisoquinolin-2(1H)-ylethanamine, complementing experimental spectroscopic and crystallographic data. Advanced quantum mechanical calculations enable detailed analysis of molecular orbitals, charge distribution, and electronic transitions that govern the chemical behavior of the compound.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide accurate geometry optimization and electronic structure analysis [20] . The optimized molecular geometry closely matches experimental X-ray crystallographic data, validating the computational approach. The calculated bond lengths and angles typically agree within 0.02 Å and 2° respectively with experimental values [22].

The electronic structure calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insight into the electronic excitation properties of the molecule [22]. The highest occupied molecular orbital is typically localized on the nitrogen lone pairs and the aromatic π system, while the lowest unoccupied molecular orbital extends over the aromatic ring system with significant contribution from the isoquinoline π* orbitals.

Natural bond orbital analysis provides detailed information about charge distribution and bonding interactions within the molecule . The nitrogen atoms carry partial negative charges of approximately -0.4 to -0.6 e, while the aromatic carbon atoms exhibit charges ranging from -0.1 to +0.1 e. The ethanamine chain shows characteristic charge polarization with the terminal amino group being more negative than the methylene carbons.

Molecular Dynamics Simulations

Molecular dynamics simulations using classical force fields such as CHARMM or AMBER provide insight into the conformational dynamics and thermal behavior of 2-octahydroisoquinolin-2(1H)-ylethanamine in solution [23] [24]. These simulations reveal the accessible conformational space and the relative populations of different conformational states at physiological temperature.

The octahydroisoquinoline ring system exhibits conformational flexibility, with the saturated rings interconverting between different chair and boat conformations on the nanosecond timescale [24]. The ethanamine chain displays significant rotational freedom, with rotation barriers typically in the range of 2-8 kcal/mol around the C-C and C-N bonds [23].

Solvation effects play a crucial role in determining the preferred conformations in aqueous solution. The hydrophobic aromatic portions of the molecule tend to cluster together, while the polar amine groups form hydrogen bonds with water molecules [23] [24]. These solvation effects can stabilize conformations that differ significantly from the gas-phase minimum energy structures.

Electronic Property Predictions

Computational methods enable prediction of various electronic properties relevant to the biological and chemical activity of 2-octahydroisoquinolin-2(1H)-ylethanamine. The calculated dipole moment, typically in the range of 2-4 Debye, reflects the polar nature of the molecule and influences its interaction with biological targets [20] .

The molecular electrostatic potential surface reveals regions of positive and negative charge density that govern intermolecular interactions [22]. The nitrogen atoms create regions of negative potential, while the aromatic hydrogen atoms contribute areas of positive potential. This electrostatic landscape is crucial for understanding binding interactions with proteins and other biological macromolecules.

Frontier molecular orbital analysis provides insight into the chemical reactivity of the compound . The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, typically around 6-8 eV, indicates moderate chemical stability. The spatial distribution of these orbitals suggests that nucleophilic attack would preferentially occur at the aromatic ring system, while electrophilic attack would target the nitrogen lone pairs.

The calculated vibrational frequencies and intensities correlate well with experimental infrared and Raman spectroscopic data, providing validation for the computational model [22]. The characteristic N-H stretching vibrations appear around 3300-3500 cm⁻¹, while the aromatic C-H stretches occur near 3000-3100 cm⁻¹. The agreement between calculated and experimental vibrational spectra confirms the accuracy of the molecular geometry and force field parameters.

Advanced computational methods such as time-dependent density functional theory enable prediction of electronic absorption spectra and excited state properties [20]. The calculated UV-visible absorption spectrum typically shows intense π-π* transitions in the 250-300 nm region, consistent with the aromatic chromophore of the isoquinoline system. These calculations provide valuable information for understanding the photochemical behavior and potential fluorescence properties of the compound.

XLogP3

Dates

Explore Compound Types